Product packaging for (S)-Atropine(Cat. No.:)

(S)-Atropine

Cat. No.: B13709115
M. Wt: 290.4 g/mol
InChI Key: RKUNBYITZUJHSG-VFSICIBPSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Atropine is a high-purity, muscarinic acetylcholine receptor antagonist supplied for scientific research applications. This compound is critical for investigating the function of the parasympathetic nervous system and cholinergic signaling pathways . In research settings, atropine is utilized as a tool compound to study smooth muscle contraction, cardiac rhythm, and exocrine gland secretion mechanisms . Its well-characterized mechanism of action involves competitive and reversible antagonism of muscarinic receptors (M1, M2, M3, etc.), effectively blocking the effects of acetylcholine and other muscarinic agonists . This makes it invaluable in foundational pharmacology experiments. Furthermore, atropine serves as a cornerstone agent in toxicology research, particularly in models of organophosphate and carbamate poisoning, where it counteracts life-threatening muscarinic effects . In ophthalmology research, its mydriatic and cycloplegic properties are employed to study ocular physiology and myopia progression . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24NO3+ B13709115 (S)-Atropine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24NO3+

Molecular Weight

290.4 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/p+1/t13-,14+,15?,16-/m1/s1

InChI Key

RKUNBYITZUJHSG-VFSICIBPSA-O

Isomeric SMILES

C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

Elucidation of Biosynthetic Pathways and Enzymology of Tropane Alkaloids Precursory to S Atropine

Comprehensive Overview of the Biosynthetic Cascade from Primary Metabolites (e.g., L-phenylalanine)

The biosynthetic pathway of tropane (B1204802) alkaloids is a bifurcated route that utilizes precursors from both amino acid and polyamine metabolism. The core tropane ring is derived from the amino acids L-ornithine or L-arginine, while the tropic acid moiety of hyoscyamine (B1674123) originates from L-phenylalanine. mdpi.commdpi.comnih.gov

The initial steps involve the conversion of L-ornithine to putrescine via the enzyme ornithine decarboxylase (ODC). wikipedia.orgnih.gov Alternatively, arginine can be converted to putrescine through a series of steps. Putrescine then undergoes N-methylation, catalyzed by putrescine N-methyltransferase (PMT), to form N-methylputrescine. nih.govresearchgate.netresearchgate.net This step is considered a committed step, directing the flow of metabolites toward tropane alkaloid synthesis and away from other polyamine pathways. researchgate.netmdpi.com

The N-methylputrescine is subsequently oxidized by a putrescine oxidase, a diamine oxidase, to produce 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.comwikipedia.orgyoutube.com This cation serves as a crucial branch-point intermediate for the biosynthesis of both tropane and nicotine (B1678760) alkaloids. mdpi.commdpi.com

The pathway then proceeds to the formation of the bicyclic tropane ring. The N-methyl-Δ¹-pyrrolinium cation condenses with a two-carbon unit derived from acetyl-CoA, likely via acetoacetic acid, to yield hygrine, which is then rearranged to form tropinone (B130398). wikipedia.orgpnas.org Tropinone is a key intermediate, standing at a bifurcation point. nih.gov It can be reduced by two different stereospecific enzymes, leading to different classes of tropane alkaloids. mdpi.compnas.org

Parallel to the formation of the tropane ring, L-phenylalanine is converted into the phenyllactate moiety required for the final esterification. L-phenylalanine undergoes transamination to form phenylpyruvic acid, which is then reduced to (R)-phenyllactic acid. wikipedia.orgnih.gov Coenzyme A activates phenyllactic acid to form phenyllactyl-CoA. wikipedia.orgmdpi.com Finally, the tropine (B42219) ring and the phenyllactate side chain are joined. Tropine condenses with phenyllactyl-CoA to form the intermediate littorine (B1216117). wikipedia.orgwikipedia.org Littorine then undergoes a significant rearrangement to produce hyoscyamine aldehyde, which is subsequently reduced to (S)-hyoscyamine. wikipedia.orgwikipedia.orgresearchgate.net Racemization of (S)-hyoscyamine leads to the formation of (S)-Atropine. wikipedia.org

Characterization of Key Enzymatic Steps in (S)-Hyoscyamine Formation

The conversion of the central intermediate tropinone into (S)-hyoscyamine involves several critical enzymatic steps, including stereospecific reductions and a unique intramolecular rearrangement catalyzed by a cytochrome P450 enzyme.

A pivotal step in the biosynthesis of hyoscyamine is the rearrangement of littorine. This complex transformation is catalyzed by a cytochrome P450 enzyme, designated CYP80F1. wikipedia.orgresearchgate.net Initially, it was believed that littorine was directly isomerized to hyoscyamine. However, research has shown this to be a two-step process. nih.gov The CYP80F1 enzyme first catalyzes the oxidation and rearrangement of (R)-littorine to form (S)-hyoscyamine aldehyde. researchgate.netnih.gov Mechanistic studies suggest that this rearrangement may proceed through a benzylic radical intermediate. nih.gov In addition to the rearrangement, CYP80F1 has also been shown to catalyze the hydroxylation of littorine. nih.gov This enzyme is a key determinant in the pathway, channeling the flow of intermediates specifically towards hyoscyamine and its derivatives. researchgate.netajol.info Another cytochrome P450, CYP82M3, is involved earlier in the pathway, catalyzing the condensation reaction that leads to the formation of tropinone. mdpi.com

Dehydrogenase and reductase enzymes play a crucial role in the stereospecific reduction of keto groups within the tropane alkaloid pathway. The reduction of tropinone is a critical bifurcation point controlled by two distinct enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family. mdpi.compnas.org

Tropinone Reductase I (TR-I): This enzyme stereospecifically reduces the 3-keto group of tropinone to a 3α-hydroxyl group, forming tropine. mdpi.comontosight.ai Tropine is the direct precursor for the biosynthesis of hyoscyamine and scopolamine (B1681570). mdpi.compnas.org

Tropinone Reductase II (TR-II): In a competing reaction, TR-II reduces tropinone to pseudotropine (a 3β-tropanol), which serves as a precursor for calystegine alkaloids. nih.govmdpi.com

The relative activities of TR-I and TR-II thus control the metabolic flux towards either hyoscyamine or calystegines. mdpi.com Following the CYP80F1-catalyzed rearrangement that forms hyoscyamine aldehyde, a final reduction is necessary. An as-yet uncharacterized alcohol dehydrogenase or reductase is proposed to convert the aldehyde group of hyoscyamine aldehyde into the primary alcohol of (S)-hyoscyamine. wikipedia.orgnih.govresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of (S)-Hyoscyamine

EnzymeAbbreviationEC NumberFunction in Pathway
Putrescine N-methyltransferasePMT2.1.1.53Catalyzes the N-methylation of putrescine to N-methylputrescine, a committed step. nih.govresearchgate.net
Cytochrome P450 (ecgonone synthase)CYP82M3-Catalyzes the condensation reaction leading to the formation of tropinone. mdpi.compnas.org
Tropinone Reductase ITR-I1.1.1.206Stereospecifically reduces tropinone to tropine (3α-tropanol). nih.govmdpi.compnas.org
Littorine SynthaseLS-Catalyzes the condensation of tropine with phenyllactyl-CoA to form littorine. mdpi.com
Cytochrome P450 (littorine mutase)CYP80F1-Catalyzes the oxidation and rearrangement of littorine to hyoscyamine aldehyde. wikipedia.orgresearchgate.net
Hyoscyamine DehydrogenaseHDH-Putative enzyme that reduces hyoscyamine aldehyde to (S)-hyoscyamine. wikipedia.orgnih.gov

In Vitro Production and Biotechnological Approaches for Tropane Alkaloid Synthesis

The chemical synthesis of tropane alkaloids like atropine (B194438) is complex and expensive. researchgate.net Consequently, production still relies heavily on extraction from plant sources. researchgate.net However, agricultural production is subject to environmental variability, which affects alkaloid content. mdpi.comresearchgate.net To overcome these limitations, various biotechnological approaches using plant tissue and cell cultures have been developed as alternative production platforms. mdpi.comresearchgate.net

Callus and Cell Suspension Cultures: While initial attempts with undifferentiated callus and cell suspension cultures showed low productivity, they serve as foundational systems for optimization. researchgate.netdergipark.org.tr Optimization of culture media, including the addition of plant growth regulators and amino acid precursors like ornithine, has been shown to enhance the production of atropine and scopolamine in Atropa belladonna cell suspension cultures. researchgate.net

Hairy Root Cultures: Differentiated cultures, particularly hairy roots induced by transformation with Agrobacterium rhizogenes, have proven to be a more stable and productive system. researchgate.netthieme-connect.com Hairy roots are genetically stable, exhibit fast growth in hormone-free media, and synthesize the same profile of secondary metabolites as the roots of the parent plant. thieme-connect.comsspb.org.cn They are considered a promising model for studying metabolic pathways and for the scaled-up production of tropane alkaloids. researchgate.netfrontiersin.org

Bioreactor Technology: For industrial-scale production, hairy root cultures can be scaled up in various types of bioreactors, such as airlift, bubble column, or stirred-tank reactors. researchgate.netthieme-connect.comresearchgate.net Challenges remain in optimizing bioreactor design to accommodate the specific morphology of root cultures. thieme-connect.com Strategies like root immobilization and the development of semi-continuous culture systems, where alkaloids are excreted into the medium and collected, are being explored to improve yields. thieme-connect.com The use of permeabilizing agents like Tween 20 has been shown to encourage the release of alkaloids from the roots into the culture medium, simplifying downstream processing. thieme-connect.com

Genetic Engineering and Metabolic Pathway Engineering for Optimized Production in Model Systems (theoretical/research focus)

Metabolic engineering offers powerful strategies to enhance the production of valuable tropane alkaloids by manipulating the biosynthetic pathways in plants and heterologous systems. mdpi.comnih.gov The primary goals are to increase the carbon flux towards the desired compound and to alter the ratio of final products.

Key strategies in metabolic engineering include:

Gene Silencing to Block Competing Pathways: RNA interference (RNAi) can be used to downregulate genes in competing metabolic pathways, thereby redirecting precursors towards tropane alkaloid synthesis. nih.gov

Heterologous Expression in Model Systems: A major goal of synthetic biology is to reconstruct the entire biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae (yeast) or bacteria. frontiersin.orgnih.gov This approach decouples production from agricultural constraints and allows for highly controlled fermentation processes. bohrium.com Recently, the complete biosynthetic pathways for hyoscyamine and scopolamine were successfully reconstituted in engineered yeast. nih.govpnas.org While a milestone achievement, the yields are currently far too low for industrial application, and significant optimization is required. frontiersin.orgnih.gov

Engineering Precursor Supply: Another approach is to engineer the upstream pathways to increase the supply of essential precursors like putrescine. Overexpression of ornithine decarboxylase (ODC), which catalyzes the formation of putrescine from ornithine, has been shown to significantly increase the production of hyoscyamine in transgenic A. belladonna plants and root cultures. nih.gov

These genetic and metabolic engineering approaches, while still largely in the research phase, hold significant promise for the future industrial production of this compound and other medicinally important tropane alkaloids. frontiersin.orgnih.gov

Molecular Mechanism of Action and Receptor Interaction Dynamics

Detailed Characterization of Competitive Antagonism at Muscarinic Acetylcholine (B1216132) Receptors

(S)-Atropine, the levorotatory isomer of atropine (B194438) and the sole contributor to its pharmacological activity, functions as a competitive, reversible antagonist at muscarinic acetylcholine receptors (mAChRs) drugbank.commdpi.com. Its mechanism involves binding to the orthosteric site—the same site as the endogenous neurotransmitter, acetylcholine (ACh)—thereby preventing ACh from binding and activating the receptor drugbank.com. This antagonism is surmountable, meaning its effects can be overcome by increasing the local concentration of acetylcholine drugbank.com. By blocking the action of ACh, this compound effectively inhibits the physiological responses associated with the parasympathetic nervous system at the cellular level cvpharmacology.com.

This compound exhibits high binding affinity for muscarinic receptors but lacks significant selectivity among the five identified subtypes (M1, M2, M3, M4, and M5) drugbank.commdpi.com. This non-selective profile is a result of the highly conserved nature of the orthosteric binding site across all five mAChR subtypes cell.com. The interaction is characterized by low nanomolar affinity, indicating a strong and stable binding between the antagonist and the receptors.

Research has quantified the binding affinities of atropine across the human mAChR subtypes, demonstrating this non-selectivity. The data presented in the table below summarize the inhibitory constants (Ki) and IC50 values, which measure the concentration of the drug required to inhibit 50% of a biological process. The similar values across the M1-M5 subtypes underscore the compound's non-selective nature.

Receptor SubtypeBinding Affinity (Ki, nM)IC50 (nM)
M11.27 ± 0.362.22 ± 0.60
M23.24 ± 1.164.32 ± 1.63
M32.21 ± 0.534.16 ± 1.04
M40.77 ± 0.432.38 ± 1.07
M52.84 ± 0.843.39 ± 1.16

Binding affinity data for atropine at human muscarinic acetylcholine receptor subtypes.

The precise interactions between this compound and the muscarinic receptor have been elucidated through advanced structural biology techniques. The X-ray crystal structure of the M1 muscarinic receptor in complex with atropine reveals critical contact points within the orthosteric binding pocket nih.gov. In this structure, the single phenyl group of atropine is oriented toward transmembrane helices 3 (TM3) and 4 (TM4) nih.gov. The absence of a second ring system, present in other antagonists like tiotropium, allows for a slight inward movement of TM5, highlighting how atropine binding influences the receptor's conformation nih.gov.

Mutational studies further refine our understanding of the binding site. Alanine scanning mutagenesis of the M1 receptor identified that a mutation at position N422A resulted in a destabilized receptor with significantly lower expression levels nih.gov. This effect could be rescued by treating the cells with atropine, which acted as a "pharmacological chaperone" to stabilize the receptor structure, confirming a direct and structurally significant interaction with this residue nih.gov.

Investigation of Stereoselective Interactions with Receptor Binding Sites for this compound/Hyoscyamine (B1674123)

The pharmacological activity of atropine is stereoselective, residing exclusively in the (S)-enantiomer, also known as (-)-hyoscyamine mdpi.com. The (R)-(+)-enantiomer is largely inactive nih.gov. This stereospecificity arises from the three-dimensional structure of the receptor's binding pocket, which preferentially accommodates the (S)-isomer.

Studies have demonstrated this selectivity in functional assays. For instance, S-(-)-hyoscyamine was found to be approximately 30-fold more potent than R-(+)-hyoscyamine in suppressing the constitutive activity of muscarinic receptors in cardiac membranes. Molecular docking studies of the M1 receptor suggest a potential basis for this difference. While both enantiomers are predicted to interact with a key asparagine residue (Asn382), the specific spatial arrangement of the carbonyl group in the (S)-isomer allows for a more favorable and higher-affinity binding interaction compared to the (R)-isomer.

Theoretical Frameworks of Allosteric Modulation and Receptor Conformation Studies

This compound is classically defined as an orthosteric antagonist, meaning it directly competes with the endogenous ligand at the primary binding site nih.gov. However, its binding has significant consequences for the receptor's conformational state and its interaction with intracellular signaling partners.

Crucially, the binding of this compound has been shown to destabilize and promote the dissociation of pre-formed complexes between the muscarinic receptor and its associated G-protein. This demonstrates that the antagonist does not simply block the binding site but actively favors a receptor conformation that is incompatible with G-protein coupling, thereby locking the receptor in an inactive state.

Implications for Signal Transduction Pathways at a Cellular Level (excluding direct physiological effects)

The antagonism of this compound at the five muscarinic receptor subtypes directly impacts two primary G-protein-mediated signal transduction pathways at the cellular level.

Inhibition of the Gi/o Pathway: The M2 and M4 receptor subtypes are coupled to inhibitory G-proteins (Gi/o) cvpharmacology.comnih.gov. When activated by acetylcholine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP) cvpharmacology.com. By blocking M2 and M4 receptors, this compound prevents this inhibition, thus leading to a relative increase in adenylyl cyclase activity and cAMP levels. Furthermore, some muscarinic receptors exhibit agonist-independent (constitutive) activity that mildly suppresses adenylyl cyclase; this compound binding reverses this inhibition, further enhancing cAMP synthesis.

Inhibition of the Gq/11 Pathway: The M1, M3, and M5 receptor subtypes are coupled to Gq/11 proteins nih.gov. Acetylcholine activation of these receptors stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). By antagonizing M1, M3, and M5 receptors, this compound blocks the activation of PLC, thereby preventing the generation of IP3 and DAG and the subsequent rise in intracellular calcium and PKC activation nih.gov. This has been demonstrated in studies showing that atropine competitively inhibits the muscarinic-stimulated biosynthesis of phospholipids, a downstream effect of PLC activation nih.gov.

Investigative Studies on Metabolism and Degradation Pathways in Academic Contexts

Enzymatic Hydrolysis of Atropine (B194438) by Butyrylcholinesterase (BChE)

The role of butyrylcholinesterase (BChE), a widely distributed enzyme in human tissues, in the degradation of atropine has been a subject of scientific inquiry for many years. nih.govresearchgate.net Recent studies utilizing highly purified human plasma BChE have provided conclusive evidence that this enzyme can slowly hydrolyze atropine. nih.govdntb.gov.ua The hydrolysis occurs at the same active site (S198) responsible for breaking down other substrates of BChE. nih.govnih.gov

Steady-state kinetic analyses have demonstrated that the hydrolysis of atropine by human plasma BChE is a slow process. nih.govnih.gov The affinity of atropine for the enzyme is weak, and at concentrations tested, the kinetic rates showed a first-order dependence on the atropine concentration, indicating that the substrate concentration was much lower than the Michaelis constant (Km). nih.govdntb.gov.ua

Kinetic studies performed at pH 7.0 and 25°C established a bimolecular rate constant (kcat/Km) of 7.7 × 104 M-1 min-1. nih.govnih.gov While precise values for kcat and Km were difficult to determine under these conditions, rough estimates suggest a slow catalytic rate (kcat < 40 min-1) and a high Km value (0.3–3.3 mM). nih.govdntb.gov.ua This indicates that atropine is a poor substrate for BChE, with a specificity constant approximately five orders of magnitude lower than that for butyrylthiocholine, a standard BChE substrate. nih.gov

Table 1: Kinetic Parameters for Atropine Hydrolysis by Human BChE

Parameter Value Conditions
kcat/Km 7.7 × 104 M-1 min-1 pH 7.0, 25°C
kcat < 40 min-1 (estimated) pH 7.0, 25°C

This table presents the kinetic constants for the hydrolysis of atropine by highly purified human plasma butyrylcholinesterase.

To understand the interaction between atropine and BChE at a molecular level, computational studies involving molecular docking and dynamics have been employed. mdpi.comscience.gov These simulations have shown that both the D- and L-isomers of atropine can bind to the active center of human BChE, fitting within the binding site. nih.govmdpi.com The binding conformations of both isomers within the BChE active site gorge are remarkably similar. mdpi.com

Molecular docking simulations calculated the binding affinities for D-atropine to be -31.68 kcal/mol and for L-atropine to be -34.84 kcal/mol, suggesting both isomers have the potential to form complexes with the enzyme. mdpi.com Further analysis using free energy perturbations (FEP) indicated that the L-atropine ((S)-atropine) isomer is the more reactive enantiomer, with a more negative free energy that suggests a more favorable and energetically stable interaction with BChE. nih.govdntb.gov.uamdpi.com

Identification and Characterization of Other Enzymatic Products and Metabolic Transformations

Beyond enzymatic hydrolysis, atropine undergoes several other metabolic transformations in the body. The major metabolites identified in human urine following administration of atropine include noratropine (B1679849) and atropine-N-oxide. nih.govnih.gov Studies have shown that approximately 24% of an administered dose is excreted as noratropine and 15% as the equatorial isomer of atropine-N-oxide. nih.gov Other minor metabolites that have been identified are tropine (B42219) (2%) and tropic acid (3%). nih.gov A significant portion, around 50%, is excreted as unchanged atropine. nih.gov

The formation of these metabolites occurs through distinct enzymatic pathways. Noratropine is the product of oxidative N-demethylation. researchgate.netnih.gov Atropine-N-oxide is formed through the N-oxidation of the tertiary amine in the tropane (B1204802) ring. nih.gov Research using guinea-pig liver microsomal preparations has confirmed the formation of corresponding nor-alkaloids and N-oxides from atropine. nih.gov These studies also identified hydroxylamines as metabolites when noratropine was incubated with the liver preparations. nih.gov

Table 2: Major Human Metabolites of Atropine

Metabolite Percentage of Excreted Dose Metabolic Process
Unchanged Atropine ~50% N/A
Noratropine ~24% N-demethylation
Atropine-N-oxide ~15% N-oxidation
Tropic acid ~3% Ester hydrolysis

This table summarizes the primary metabolites of atropine found in human urine and their corresponding formation pathways.

Studies on Microbial Metabolism of Atropine

The biodegradation of atropine by microorganisms has been investigated, with particular focus on bacteria from the genus Pseudomonas. nih.govoup.com A strain identified as Pseudomonas sp. AT3 is capable of utilizing atropine as its sole source of carbon and nitrogen. ethz.ch The initial step in this microbial degradation pathway is the hydrolysis of the ester bond in atropine by an inducible atropine esterase, yielding tropine and tropic acid. oup.comethz.ch

The bacterium exhibits diauxic growth, first metabolizing the tropic acid and subsequently utilizing the tropine. oup.com The breakdown of tropine involves the elimination of its methyl group to form nortropine. nih.gov Nortropine is then further degraded through the cleavage of its carbon-nitrogen bonds, leading to intermediates such as 6-hydroxycyclohepta-1,4-dione, which is eventually converted to succinate (B1194679) and acetone. nih.govethz.ch

Chemical and Biological Degradation of Atropine in Controlled Environments

Atropine's stability is influenced by environmental conditions, particularly pH. In aqueous solutions, it can undergo chemical degradation through several pathways. researchgate.netresearchgate.net Under slightly acidic conditions, the primary degradation pathway is ester hydrolysis, which cleaves atropine into tropine and tropic acid. researchgate.net

In basic conditions, a different degradation route becomes prominent, involving the elimination of a water molecule to form apoatropine. researchgate.netuspto.gov Apoatropine is considered a main degradation product and can subsequently hydrolyze to form tropine and atropic acid or form dimers. researchgate.netuspto.gov Therefore, the principal degradation products of atropine in controlled aqueous environments include tropic acid, atropic acid, and apoatropine. uspto.govnih.gov

Advanced Analytical Methodologies for Research and Compound Characterization

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatography remains a cornerstone for the analysis of (S)-Atropine, providing the high resolution required for separating it from its enantiomer, degradation products, and other related substances.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of atropine (B194438). nih.govcabidigitallibrary.org For the specific separation of its enantiomers, chiral stationary phases (CSPs) are essential. One successful approach involves the use of a Chiral AGP (alpha-1-acid glycoprotein) column. nih.govoup.com This method allows for the direct enantioselective analysis of the d- and l-forms of hyoscyamine (B1674123) (the components of racemic atropine). oup.com A typical HPLC method for enantiomeric separation might utilize a mobile phase consisting of a buffered phosphate solution with additives like 1-octanesulfonic acid sodium salt and triethylamine, mixed with a small percentage of acetonitrile. nih.gov Detection is commonly performed using UV spectrophotometry at around 205 nm. nih.govoup.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including enhanced resolution, increased sensitivity, and substantially reduced analysis times. A novel gradient UHPLC method has been developed for the analysis of atropine and its impurities, reducing the analysis time from 40 minutes with the conventional USP HPLC method to just 8 minutes. scirp.orgscirp.org This improved separation is often achieved on columns such as a BEH C18, using a gradient elution with a mobile phase of aqueous phosphoric acid and an organic modifier like acetonitrile. scirp.org

Table 1: Comparison of HPLC and UHPLC Methods for Atropine Analysis

Parameter Conventional HPLC (USP Method) UHPLC Method
Analysis Time 40 minutes 8 minutes
Column Standard HPLC Column Waters Acquity UHPLC BEH C18, 1.7 µm
Mobile Phase Isocratic Gradient Elution (e.g., 0.1% H3PO4 in water and ACN)
Separation Resolves atropine and phenol Separates atropine and multiple impurities/degradants

This table is based on data presented in the referenced literature. scirp.orgscirp.orgresearchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it the preferred method for trace analysis and the identification of metabolites in complex biological matrices. nih.govnih.gov This technique is capable of quantifying atropine and other tropane (B1204802) alkaloids in plasma at concentrations as low as 0.05 ng/mL. nih.gov The methodology typically involves sample deproteinization followed by reversed-phase liquid chromatography and detection by multiple reaction monitoring (MRM) using a mass spectrometer with an electrospray ionization (ESI) source. nih.gov The high selectivity of LC-MS/MS allows for the simultaneous determination of multiple analytes in a single run, which is particularly useful for pharmacokinetic and toxicological studies. nih.gov

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of atropine. nih.govoup.com However, a significant challenge with GC analysis of atropine is its thermal instability. researchgate.netresearchgate.netmdpi.com At the high temperatures required for GC, atropine can degrade, primarily through the elimination of water to form apoatropine, and cleavage of the ester bond. mdpi.com To circumvent this, derivatization of the molecule is often necessary. A common approach involves the hydrolysis of atropine to tropine (B42219), which is then derivatized with an agent like pentafluoropropionic anhydride (PFPA) to form a more volatile and thermally stable ester for analysis. nih.govoup.com Another derivatization strategy uses N,O-bis(trimethylsilyl)-trifluoracetamide (BSTFA) to create a trimethylsilyl derivative. researchgate.net Despite these challenges, GC-MS provides excellent specificity and sensitivity for the quantification of atropine in biological samples like blood. nih.govoup.comnih.gov

Table 2: GC-MS Parameters for Atropine Analysis

Parameter Method 1 Method 2
Derivatization Hydrolysis to tropine, then PFPA derivatization BSTFA with 1% TMCS
Column Cross-linked methyl silicone capillary column -
Detection Mass Spectrometry (SIM mode) Mass Spectrometry
Quantitation Limit 10 ng/mL in blood 2.00 ng/mL in serum

This table is based on data presented in the referenced literature. nih.govoup.comresearchgate.net

Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective method for the qualitative identification of this compound. cutm.ac.inauctoresonline.org For the separation of atropine, a common stationary phase is silica gel. cutm.ac.in The mobile phase can be a mixture of solvents such as toluene, ethyl acetate, and diethylamine. cutm.ac.in After development, the spots can be visualized by spraying with a suitable reagent, like Dragendroff's reagent, which produces a characteristic orange-brown spot for alkaloids. cutm.ac.in While primarily a qualitative technique, TLC can also be used for semi-quantitative analysis and for checking the purity of samples.

Capillary Electrophoresis and Microfluidic Electrophoresis for High-Throughput Analysis

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), has emerged as a highly efficient technique for the enantioseparation of atropine. researchgate.netunige.ch This method offers advantages such as high resolution, short analysis times, and low consumption of reagents and samples. The chiral separation is achieved by adding a chiral selector to the background electrolyte. Sulfated β-cyclodextrin is a commonly used chiral selector that allows for the baseline separation of atropine's enantiomers in under five minutes. researchgate.netunige.ch The optimization of separation conditions, including buffer concentration, pH, and the concentration of the chiral selector, is crucial for achieving the desired resolution. researchgate.net CE has been successfully applied to the enantiomeric purity evaluation of (-)-hyoscyamine in plant extracts and pharmaceutical formulations. researchgate.netunige.chcapes.gov.br

Table 3: Optimized Conditions for Capillary Electrophoresis Enantioseparation of Atropine

Parameter Optimized Condition
Technique Capillary Zone Electrophoresis (CZE)
Chiral Selector Sulfated β-cyclodextrin (2.9 mM)
Buffer 55 mM phosphate buffer
pH 7.0
Temperature 20°C
Voltage 20 kV
Analysis Time < 5 minutes

This table is based on data presented in the referenced literature. researchgate.netunige.ch

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure of atropine. chemicalbook.comchemicalbook.com Quantitative NMR (qNMR) has been established as a method for the calibration of atropine sulfate reference standards, offering results consistent with the mass balance approach. nih.gov NMR studies have also been used to investigate the conformational behavior of the tropane ring in solution. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present in the atropine molecule. nih.govchemicalbook.com The IR spectrum of atropine shows characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, C=O stretching of the ester, and C-H stretching and bending of the alkyl and aromatic parts of the molecule. nih.gov

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of atropine, which is crucial for its identification. researchgate.netnih.govresearchgate.net The mass spectrum of atropine typically shows a prominent molecular ion peak, and the fragmentation pattern can be used to confirm the structure of the molecule. nih.govresearchgate.net

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy is a quantitative technique often used as a detection method in HPLC. nih.gov The aromatic ring in the tropic acid moiety of atropine gives rise to UV absorbance, which can be used for its quantification.

Table 4: Spectroscopic Data for Atropine

Technique Key Observations/Data
¹H NMR Provides signals corresponding to the protons of the tropane ring, the methyl group on the nitrogen, and the aromatic and aliphatic protons of the tropic acid moiety. chemicalbook.comchemicalbook.com
IR (Infrared) Shows characteristic bands for O-H, C=O (ester), C-H (aliphatic and aromatic), and C-N functional groups. nih.govchemicalbook.com
Mass Spectrometry (MS) The mass peak ([M+H]⁺) is observed at m/z 290.17474. researchgate.net
UV-Vis Used for detection in chromatography, typically at wavelengths around 205-214 nm. nih.govmtc-usa.com

This table is a summary of data from the referenced literature.

Table 5: List of Compounds

Compound Name
This compound
Atropine
d-hyoscyamine
l-hyoscyamine
Tropic acid
Tropine
Apoatropine
Atropic acid
Noratropine (B1679849)
Scopolamine (B1681570)
Littorine (B1216117)
Homatropine
Ipratropium
N-butylscopolamine
Cocaine
Maleic acid
Phenol
Catechol
Hydroquinone
Nitroethane
4-bromophenol
2,4'-dihydroxydiphenyl ether

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of this compound. These methods are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their specific vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing a spectrum that is unique to the compound. For atropine sulfate, the FT-IR spectrum exhibits several characteristic bands. A broad band observed around 3204 cm⁻¹ corresponds to the stretching vibrations of the O-H group. The in-plane vibrations of the C=O (ester) group are responsible for a strong band at 1720 cm⁻¹. Stretching and bending vibrations of C-H and CH₃ groups appear at approximately 2940 cm⁻¹ and 1454 cm⁻¹, respectively. The fingerprint region of the spectrum contains bands corresponding to C=C aromatic bonds. nih.gov

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides a characteristic "fingerprint" for a molecule. wikipedia.orgsapub.org While specific Raman data for this compound is not extensively detailed in the provided results, the technique is widely used for the analysis of alkaloids. researchgate.netnih.gov Raman chemical imaging, for instance, has been used to assess the uniformity of atropine sulfate in pharmaceutical triturates, demonstrating its utility in analyzing the solid-state properties of the compound. nih.gov

Table 1: Characteristic Vibrational Bands for Atropine
Vibrational ModeFT-IR Wavenumber (cm⁻¹)Raman Shift (cm⁻¹)
O-H Stretch~3204Data not available
C-H, CH₃ Stretch~2940Data not available
C=O (Ester) Stretch~1720Data not available
C-H, CH₃ Bend~1454Data not available
C=C (Aromatic)Present in fingerprint regionData not available

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. In the case of this compound, the aromatic ring of the tropic acid moiety acts as a chromophore, absorbing ultraviolet radiation at specific wavelengths. The maximum absorption (λmax) for atropine in methanol has been reported at 252 nm, 258 nm, and 264 nm. nih.gov In another study, the λmax was determined to be 205 nm. ignited.in A liquid chromatography method with UV absorbance detection at 220 nm has also been developed for the determination of atropine sulfate. nih.govresearchgate.net The ionization state of atropine sulfate, and thus its UV absorbance, is influenced by pH, a principle that has been used to determine its pKa value. rjptonline.orgmanipal.edu

Table 2: UV-Vis Absorption Maxima for Atropine
Solvent/Methodλmax (nm)
Methanol252, 258, 264 nih.gov
Not specified205 ignited.in
Liquid Chromatography220 nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed to confirm the structure of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of hyoscyamine hydrochloride reveals characteristic signals corresponding to the different protons in the molecule. For instance, signals for the aromatic protons of the tropic acid moiety typically appear in the region of 7.27-7.34 ppm. Other key signals include those for the proton at the chiral center and the protons of the tropane ring. chemicalbook.com The conformational behavior of the tropane ring in atropine sulfate has been studied using NMR and ROESY experiments at different temperatures, revealing an equilibrium between axial and equatorial conformations of the azine methyl group at room temperature. nih.gov

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy is particularly useful for determining the enantiomeric ratio of hyoscyamine. By using a chiral lanthanide shift reagent combined with trifluoroacetic acid, it is possible to induce a separation of the signals for the two enantiomers. researchgate.netresearchgate.net This method has been successfully applied to determine the enantiomeric composition of hyoscyamine in plant extracts. researchgate.netresearchgate.net The signals of the aromatic carbons C12 and C15 are often used for this purpose. researchgate.net

Table 3: Representative ¹H NMR Chemical Shifts for Hyoscyamine Hydrochloride
Proton AssignmentChemical Shift (ppm)
Aromatic Protons7.27 - 7.34 chemicalbook.com
CH-O (ester)5.126 chemicalbook.com
CH₂-OH4.189 chemicalbook.com
N-CH₃2.671 chemicalbook.com

Chiral Separation Techniques for Enantiomeric Purity Assessment of (S)-Hyoscyamine

The assessment of the enantiomeric purity of (S)-Hyoscyamine is critical, as the pharmacological activity resides primarily in the (S)-enantiomer. Several chiral separation techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for the enantiomeric separation of hyoscyamine. Various chiral stationary phases (CSPs) are utilized to achieve resolution between the (S)- and (R)-enantiomers. Polysaccharide-based columns, such as Chiralpak® AY-3, have demonstrated effective separation with a resolution (Rs) of 1.59. urjc.es Another approach involves the use of an α1-acid glycoprotein (AGP) column, which has been successfully used for the direct resolution of hyoscyamine sulfate enantiomers. research-nexus.netnih.gov

Capillary Electrophoresis (CE):

Chiral capillary electrophoresis offers a powerful alternative to HPLC for enantiomeric separation, requiring smaller sample volumes and offering high separation efficiency. nih.govnih.gov Sulfated β-cyclodextrin is a commonly used chiral selector in CE for the separation of atropine enantiomers. nih.govresearchgate.net This method has been validated for the determination of L-hyoscyamine in atropine and for assessing the enantiomeric purity of L-hyoscyamine. nih.gov

Table 4: Chiral Separation Methods for Hyoscyamine Enantiomers
TechniqueChiral Selector/Stationary PhaseKey Findings
HPLCChiralpak® AY-3 (polysaccharide-based)Baseline resolution (Rs = 1.59) achieved. urjc.es
HPLCα1-acid glycoprotein (AGP)Successful direct enantioseparation of hyoscyamine sulfate. research-nexus.netnih.gov
Capillary Electrophoresis (CE)Sulfated β-cyclodextrinBaseline separation of D- and L-hyoscyamine. nih.gov

Computational and in Silico Studies of S Atropine and Its Interactions

Molecular Docking Simulations for Ligand-Receptor and Ligand-Enzyme Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-receptor interactions and to estimate the strength of this association, often expressed as a docking score or binding affinity.

For (S)-Atropine, docking studies have been crucial in rationalizing its higher affinity for muscarinic receptors compared to its dextrorotatory counterpart, (R)-Atropine. The action of atropine (B194438) is almost solely due to its levo form derpharmachemica.comderpharmachemica.com. A molecular docking study comparing the binding of both atropine isomers to the muscarinic acetylcholine (B1216132) M1 receptor demonstrated a significant difference in their binding affinities. The (S)-isomer was found to have a more favorable docking score, indicating a stronger interaction with the receptor's binding site derpharmachemica.com. This stereoselectivity is attributed to the specific spatial arrangement of the functional groups in this compound, which allows for optimal interactions with key residues in the receptor pocket derpharmachemica.com.

Key interactions identified in docking simulations between this compound and the M1 muscarinic receptor include hydrogen bonding with specific asparagine residues. While both R and S forms showed interaction with asparagine 382, the spatial arrangement of the carbonyl group in the (S)-isomer resulted in a significantly better docking score derpharmachemica.com.

Beyond its primary muscarinic targets, the binding potential of hyoscyamine (B1674123) has been explored against other proteins using docking simulations. For instance, in a study investigating potential inhibitors for SARS-CoV-2 proteins, hyoscyamine was docked against multiple viral targets, revealing a range of binding energies and interactions with key residues researchgate.net.

Table 1: Comparative Docking Scores of Atropine Isomers and Hyoscyamine Against Various Protein Targets
LigandTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesSource
This compound (Hyoscyamine)Muscarinic M1 Receptor-6.999Asparagine 382 derpharmachemica.com
(R)-AtropineMuscarinic M1 Receptor-4.688Asparagine 382 derpharmachemica.com
HyoscyamineSpike Glycoprotein (SARS-CoV-2)-8.14Not Specified researchgate.net
HyoscyamineReplicase Polyprotein 1a (SARS-CoV-2)-6.0Trp218, Asn221, Leu271 researchgate.net

Molecular Dynamics Simulations for Dynamic Ligand-Biomolecule Interactions and Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, computing atomic movements over time biorxiv.orgmdpi.com. MD simulations are used to assess the stability of ligand-receptor complexes, analyze conformational changes in both the ligand and the protein, and understand the role of solvent molecules in the binding process nih.govnih.gov.

For example, a study on a catalytic peptide involved in an atroposelective reaction highlighted the importance of conformational dynamics in catalysis and enantioselectivity nih.gov. Although not directly on this compound, this work underscores how MD simulations can reveal shifts in conformational equilibria upon substrate binding nih.gov. Such principles are applicable to understanding how this compound selects and stabilizes a specific conformation of its receptor target. Another study used MD to investigate the encapsulation of atropine within protein nanocages, demonstrating the utility of this technique in analyzing the dynamic behavior and stability of the molecule in different environments researchgate.net.

Quantum Chemical Calculations, including Density Functional Theory (DFT), for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity, which are fundamental to understanding ligand-receptor interactions.

For this compound ((-)-hyoscyamine), DFT calculations have been successfully used to explain its conformational preferences nih.gov. A study combining conformational searches with DFT calculations demonstrated that this compound preferentially adopts a compact conformation where the phenyl ring of the tropic ester is positioned underneath the tropane (B1204802) bicycle. This calculated conformational preference helps to explain experimental observations from 1H NMR spectra, where chemical shift differences are produced by the anisotropic effect of this aromatic ring nih.gov. This preferred compact structure is thought to be maintained regardless of whether the solvent is organic or aqueous nih.gov.

DFT can also be used to calculate various molecular properties that are essential for more complex simulations and for developing parameters for QSAR models. These properties include:

Partial atomic charges: Determine the electrostatic potential and guide electrostatic interactions with the receptor.

Molecular orbital energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate or accept electrons, providing insights into its reactivity.

Molecular electrostatic potential (MEP): Maps regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack.

Table 2: Key Findings from DFT Studies of this compound (Hyoscyamine)
Computational MethodProperty InvestigatedKey FindingSource
DFT-GIAO / MMFFConformational AnalysisPrefers a compact conformation with the phenyl ring under the tropane bicycle. nih.gov
DFT / B3LYPGlobal Reactivity DescriptorsCalculation of chemical potential (µ), hardness (η), and electrophilicity (ω) to quantify chemical reactivity. mdpi.com
DFTElectronic StructureProvides insights into electron distribution and bonding, crucial for understanding interaction mechanisms. mdpi.com

Free Energy Perturbation and MM-PBSA/GBSA Analyses for Quantitative Binding Energy Predictions

To obtain more accurate and quantitative predictions of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used. These "end-point" methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models nih.govresearchgate.netnih.gov. They are typically applied as a post-processing step on snapshots taken from an MD simulation trajectory researchgate.netnih.gov.

The binding free energy (ΔGbind) is calculated using the following thermodynamic cycle:

ΔGbind = Gcomplex - (Greceptor + Gligand)

Each term is composed of:

ΔEMM: The molecular mechanics energy, including internal (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) interaction energies.

ΔGsolv: The solvation free energy, which is split into a polar component (calculated using PB or GB models) and a non-polar component (often estimated from the solvent-accessible surface area, SASA) nih.govnih.gov.

-TΔS: The conformational entropy change upon binding, which is computationally expensive and often omitted, potentially affecting the accuracy of the absolute binding free energy nih.govnih.gov.

These methods are more computationally demanding than docking but more efficient than rigorous alchemical free energy perturbation methods nih.gov. MM-PBSA/GBSA analyses can be used to refine the ranking of docked poses, rationalize structure-activity relationships, and provide a more quantitative understanding of the driving forces behind this compound's binding to its target receptors nih.govresearchgate.net. By decomposing the total binding energy into contributions from individual residues, these methods can also identify "hot spots" in the receptor binding site that are critical for ligand recognition and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling based on Computational Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities wikipedia.orglibretexts.orgjocpr.com. The basic form of a QSAR model is:

Activity = f (Physicochemical properties and/or Structural properties)

For this compound and its analogues, QSAR studies are valuable for understanding which molecular properties are key determinants of their antimuscarinic potency nih.gov. In a QSAR study, a set of known molecules (a training set) with measured biological activities is used to build a model. The molecules are characterized by numerical descriptors, which can be derived from their 2D or 3D structures.

These descriptors can be:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, partial charges (derived from methods like DFT).

Hydrophobic: Such as the partition coefficient (logP).

Steric: Related to the molecule's size and shape.

Once a statistically significant model is developed, it can be used to predict the activity of new, untested compounds fue.edu.egresearchgate.net. For tropane alkaloids, QSAR models can help in designing new analogues with potentially higher affinity or selectivity for specific muscarinic receptor subtypes. For example, a study on atropine analogues found that factors like the stereochemical configuration (3α being more potent) and the presence of a quaternary nitrogen atom significantly influence antimuscarinic activity, providing clear parameters for QSAR model development nih.gov.

Emerging Research Directions and Methodological Innovations in S Atropine Science

Development of Novel Analytical Probes and Supramolecular Sensors for Atropine (B194438) Detection in Research Matrices

The precise and sensitive detection of (S)-atropine in complex research matrices is crucial for a variety of scientific investigations. Recent research has focused on the development of innovative analytical probes and supramolecular sensors that offer advantages over traditional chromatographic methods, such as high sensitivity, selectivity, and the potential for real-time analysis.

A variety of novel sensor platforms have been explored for atropine detection. Electrochemical sensors, for instance, have demonstrated significant promise. One such sensor utilizes a carbon paste electrode modified with self-cultivated Spirulina platensis and electroless silver, employing 1-Hexyl-3-methylimidazolium Hexafluorophosphate ionic liquid as a conductor binder. nih.gov This environmentally friendly sensor exhibited a wide linear concentration range from 0.01 to 800 μM and a low detection limit of 5 nM. nih.gov Another approach involves a dual-mode analytical platform combining screen-printed graphite electrodes with square-wave voltammetry and a colorimetric reaction with bromocresol green. mmu.ac.uk This system provides three analytical responses, enhancing the robustness of atropine identification, and has been successfully applied to detect atropine in beverage and biological samples. mmu.ac.uk The method boasts a wide linear range (0.001–0.4 mg mL−1) and a low limit of detection (0.255 μg mL−1). mmu.ac.uk

DNA-based biosensors represent another innovative strategy. A selective and rapid electrochemical method was developed using a pencil graphite electrode modified with multiwall carbon nanotubes, titanium dioxide nanoparticles, and poly-diallyldimethylammonium chloride decorated with double-stranded DNA (ds-DNA). nih.gov The sensor operates by measuring the decrease in the oxidation signals of guanine and adenine bases upon their interaction with atropine sulfate, achieving a low detection limit of 30.0 nmol L(-1). nih.gov

Supramolecular chemistry has enabled the creation of highly selective sensors. A potentiometric sensor incorporating cucurbit researchgate.neturil (CB researchgate.net) as a supramolecular recognition element has been developed. mdpi.com This sensor is characterized by a near-Nernstian slope of (58.7 ± 0.6) mV/dec and a practical detection limit of (6.30 ± 1.62) × 10−7 mol/L, offering a significant improvement over other reported sensors. mdpi.com Molecularly imprinted polymers (MIPs) also offer a pathway to selective atropine detection. A method using poly dopamine-coated molecularly imprinted Mn-doped ZnS quantum dots has been proposed. nih.gov This technique achieved a linear range of 2 × 10(-8) - 7 × 10(-6) M with a detection limit of 3.2 nM. nih.gov

Furthermore, electrochemiluminescence (ECL)-based sensors have been shown to be effective for quantifying atropine in diverse and complex samples, from herbal materials to spiked solutions, without extensive pretreatment. acs.org This portable platform demonstrates a linear concentration range of 0.75 to 100 μM with good reproducibility. acs.org Colorimetric methods using natural reagents, such as cyanidin extracted from red cabbage, also present a green and accurate analytical approach for monitoring atropine. researchgate.net This method is based on the formation of a red ion-pair complex and has a linear response from 10 nM to 1 µM with a limit of detection of 0.0019 µM. researchgate.net

Sensor TypeRecognition Element/ProbeLinear RangeLimit of Detection (LOD)Citation
ElectrochemicalSilver nanoparticle-coated Spirulina platensis0.01 - 800 μM5 nM nih.gov
Dual-Mode (Electrochemical/Colorimetric)Bromocresol green0.001 - 0.4 mg mL⁻¹0.255 μg mL⁻¹ mmu.ac.uk
DNA-Biosensords-DNA on modified pencil graphite electrode0.6 - 600.0 μmol L⁻¹30.0 nmol L⁻¹ nih.gov
Supramolecular PotentiometricCucurbit researchgate.neturil (CB researchgate.net)1.52 × 10⁻⁶ - 1.00 × 10⁻² mol/L6.30 × 10⁻⁷ mol/L mdpi.com
Molecularly Imprinted Quantum DotsPoly dopamine-coated Mn-doped ZnS QDs2 × 10⁻⁸ - 7 × 10⁻⁶ M3.2 nM nih.gov
Electrochemiluminescence (ECL)Not specified0.75 - 100 μMNot specified acs.org
ColorimetricCyanidin from red cabbage10 nM - 1 µM0.0019 µM researchgate.net

Exploration of Atropine Analogues in Basic Biological Research (e.g., cellular pathway modulation, protein-protein interactions in non-clinical models)

The study of atropine and its analogues in basic biological research provides valuable insights into cellular signaling pathways and protein-protein interactions. While atropine is a well-known muscarinic acetylcholine (B1216132) receptor antagonist, research into its analogues and even atropine itself continues to uncover more complex biological activities.

In the context of cellular pathway modulation, recent studies have revealed that atropine can induce autophagy independently of its action on muscarinic receptors. tmrjournals.com Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It was observed that atropine treatment led to the formation of autophagic vesicles in C2C12 cells in a dose-dependent manner. tmrjournals.com This finding suggests that atropine may influence cellular homeostasis through pathways other than the cholinergic system.

Regarding protein-protein interactions, atropine's primary interaction is with muscarinic acetylcholine receptors, which are G protein-coupled receptors. The binding of an agonist to these receptors facilitates the interaction between the receptor and a G protein, initiating a signaling cascade. Conversely, antagonists like atropine can destabilize this interaction. It has been directly demonstrated that atropine dissociates pre-formed complexes of muscarinic acetylcholine receptors and G proteins in heart membranes. nih.gov This highlights the ability of antagonist binding to modulate the interaction between these two key signaling proteins.

Furthermore, the interaction of atropine with other receptors has been investigated. For example, atropine has been shown to inhibit neuronal nicotinic acetylcholine receptors (nAChRs), albeit at concentrations higher than those required for muscarinic receptor blockade. nih.gov The study on α3β4 nAChRs expressed in Xenopus oocytes indicated that atropine acts as a non-competitive antagonist, possibly through ion channel block. nih.gov This demonstrates that atropine's effects are not strictly limited to muscarinic receptors and that it can influence other protein complexes involved in neurotransmission.

The broader field of modulating protein-protein interactions (PPIs) with small molecules is a rapidly growing area of research. nih.gov While specific studies on a wide range of atropine analogues are not extensively detailed in the provided search results, the principles of PPI modulation can be applied to understand how atropine and its derivatives might function. Small molecules can act as either inhibitors or stabilizers of PPIs, and their mode of action can be orthosteric (at the primary binding site) or allosteric (at a secondary site). nih.gov The action of atropine on the muscarinic receptor-G protein complex is an example of disrupting a PPI. Future research on atropine analogues could explore their potential to selectively modulate other PPIs, leading to novel biological tools and therapeutic strategies.

Non-clinical models are essential for these investigations. For instance, in vitro binding assays using radiolabeled ligands like 4-[125I]-dexetimide can be used to study changes in muscarinic receptor numbers and affinity following treatment with atropine. nih.gov Such studies have shown that chronic atropine treatment can lead to an upregulation of muscarinic receptors in both the brain and heart. nih.gov Animal models are also crucial for understanding the in vivo effects of atropine and its analogues on cellular pathways and protein interactions.

Application of Green Chemistry Principles in Atropine Synthesis and Isolation

The principles of green chemistry are increasingly being applied to the synthesis and isolation of pharmaceuticals, including this compound, to minimize environmental impact and enhance safety and efficiency. sigmaaldrich.comnih.gov These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, energy efficiency, and the use of renewable feedstocks. yale.eduacs.org

In the context of atropine synthesis, a significant advancement has been the development of a continuous-flow total synthesis method. researchgate.net This approach offers several advantages aligned with green chemistry, including waste minimization and improved atom economy. researchgate.net The flow system allows for precise control of reaction parameters, leading to higher yields and purity, and incorporates in-line purification steps like liquid-liquid extractions and the use of a functionalized resin to remove impurities. researchgate.net This integrated process avoids the need for traditional, often wasteful, chromatographic purification.

Another innovative and green approach is the use of electrochemistry for the N-demethylation of tropane (B1204802) alkaloids, a key transformation in the synthesis of atropine analogues like noratropine (B1679849). rsc.org This electrochemical method avoids the use of hazardous oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), toxic solvents like chloroform, and metal-based catalysts. rsc.org The reaction proceeds at room temperature in a mixture of ethanol or methanol and water, which are more environmentally benign solvents. rsc.org This method is scalable and allows for a straightforward product isolation via liquid-liquid extraction, eliminating the need for chromatography. rsc.org

When it comes to the isolation of atropine from natural sources, such as plants from the Solanaceae family, green chemistry principles also play a vital role. researchgate.netnih.gov Traditional isolation methods often rely on large volumes of organic solvents. Research into greener extraction techniques is ongoing. Ultrasound-assisted extraction (UAE) is one such method that has been explored for the isolation of tropane alkaloids. researchgate.net UAE can reduce extraction times and solvent consumption compared to conventional methods. The choice of solvent is also a key consideration. The use of greener solvents, such as ethanol and 1-butanol, has been investigated for the extraction of bioactive compounds from Datura innoxia. researchgate.net

Liquid-liquid extraction (LLE) remains a common technique for the purification of atropine from plant extracts. nih.gov The effectiveness of LLE can be optimized to reduce solvent usage and improve recovery rates. For example, a combined ultrasound-assisted extraction and 24-hour static extraction using ethyl acetate, followed by multiple LLE steps, was found to be an effective method for separating atropine and scopolamine (B1681570) from Datura stramonium. nih.gov While the absolute recovery rates were moderate, this highlights the ongoing efforts to refine and optimize isolation protocols with green chemistry principles in mind.

Green Chemistry PrincipleApplication in Atropine Synthesis/IsolationExampleCitation
PreventionContinuous-flow synthesis minimizes waste generation.Integrated flow system for atropine synthesis with in-line purification. researchgate.net
Atom EconomyDesigning synthetic methods to maximize the incorporation of all materials used in the process into the final product.Continuous-flow synthesis is designed for high efficiency and minimal byproduct formation. researchgate.net
Less Hazardous Chemical SynthesesUse of electrochemistry to avoid hazardous reagents.Electrochemical N-demethylation of atropine avoids toxic oxidizing agents and metal catalysts. rsc.org
Safer Solvents and AuxiliariesUsing more environmentally benign solvents for synthesis and extraction.Electrochemical synthesis in ethanol/water mixtures; extraction with ethanol and 1-butanol. rsc.orgresearchgate.net
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure.Electrochemical N-demethylation proceeds at room temperature. rsc.org
Reduce DerivativesAvoiding unnecessary protection/deprotection steps.Direct electrochemical N-demethylation avoids the need for protecting groups on other functional groups. rsc.org

Integrative Omics Approaches (e.g., transcriptomics, proteomics) to Study Cellular Responses to Atropine at a Molecular Level

Integrative omics approaches, which combine data from various molecular levels such as the transcriptome, proteome, and metabolome, offer a powerful framework for obtaining a holistic understanding of the cellular responses to this compound. nih.govrsc.org While specific, large-scale multi-omics studies focused solely on atropine are not prevalent in the current literature, the principles of these approaches can be applied to elucidate the complex molecular mechanisms underlying atropine's effects beyond its well-characterized receptor antagonism.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how atropine alters gene expression patterns. By comparing the transcriptomes of cells or tissues treated with atropine to untreated controls, researchers can identify genes and cellular pathways that are upregulated or downregulated. For example, a transcriptomic analysis could provide insights into the molecular machinery involved in the atropine-induced autophagy that has been observed in some cell types. tmrjournals.com This could involve identifying changes in the expression of genes related to autophagy, lysosomal function, and cellular stress responses.

Proteomics, the large-scale study of proteins, provides a complementary layer of information by quantifying changes in protein abundance and post-translational modifications. A proteomic analysis of atropine-treated cells could identify proteins whose levels change in response to the drug, providing direct evidence of the cellular pathways being affected. For instance, in the context of atropine's effects on muscarinic receptor signaling, proteomics could be used to quantify changes in the levels of the receptors themselves, as well as downstream signaling proteins like G proteins and their effectors. This would complement findings from in vitro binding assays that have shown an upregulation of muscarinic receptors after chronic atropine treatment. nih.gov

The real power of integrative omics lies in the combination of these different datasets. nih.gov For example, by integrating transcriptomic and proteomic data, researchers can determine whether changes in gene expression translate to corresponding changes in protein levels. Discrepancies between transcript and protein levels can point to post-transcriptional or post-translational regulatory mechanisms. Furthermore, incorporating metabolomic data, which analyzes the complete set of small-molecule metabolites, can provide a functional readout of the cellular state and how it is altered by atropine. For instance, changes in the metabolome could reflect alterations in cellular energy metabolism or neurotransmitter synthesis as a consequence of atropine's actions.

Computational approaches are essential for analyzing and integrating these large datasets. nih.gov Network-based methods can be used to construct molecular interaction networks and identify key hubs and modules that are perturbed by atropine. Enrichment analysis can then map the affected genes, proteins, and metabolites to known biological pathways, providing a systems-level view of the drug's effects.

Future research employing these integrative omics strategies will be invaluable for:

Uncovering novel mechanisms of action for atropine beyond its known receptor targets.

Identifying biomarkers that predict cellular responses to atropine and its analogues.

Elucidating the molecular basis of the long-term cellular adaptations to chronic atropine exposure, such as receptor upregulation.

Providing a more comprehensive understanding of the off-target effects of atropine.

By applying these powerful, unbiased, data-driven approaches, the scientific community can continue to refine our understanding of this compound's molecular pharmacology and uncover new avenues for its application in basic research.

Q & A

Basic: What experimental parameters should be standardized when studying (S)-atropine’s autonomic effects in human trials?

Answer:

  • Baseline physiological measurements : Record pre-dose parameters (e.g., pulse rate, salivary flow, pupil diameter) to account for inter-subject variability .
  • Dosage and administration routes : Use validated protocols, such as subcutaneous injection (0.5–1 mg) for systemic effects or oral formulations for localized action. Note that oral solid forms may exhibit delayed absorption compared to liquids .
  • Blinding and controls : Implement double-blind placebo-controlled designs to minimize bias. For example, randomize subjects to receive either atropine or saline placebo, ensuring identical administration procedures .
  • Ethical compliance : Adhere to institutional review board (IRB) guidelines for human trials, including informed consent and safety monitoring for anticholinergic side effects (e.g., tachycardia, dry mouth) .

Advanced: How can researchers resolve contradictions in this compound’s pharmacokinetic data across different experimental models?

Answer:

  • Model-specific validation : Compare data from in vitro (e.g., hepatocyte metabolism assays) and in vivo (rodent/human) studies to identify species-specific metabolic pathways. For instance, murine models may overexpress esterases that hydrolyze atropine faster than humans .
  • Analytical method harmonization : Use standardized UHPLC protocols with specificity testing for atropine and its metabolites (e.g., tropic acid). Validate methods per USP <1225> guidelines, ensuring limits of quantification (LOQ) ≤10 ng/mL for low-concentration studies .
  • Meta-analysis : Apply three-way ANOVA to isolate variables (e.g., administration route, formulation, species) contributing to data discrepancies. Pearson correlation coefficients can quantify relationships between variables like dose and pupil dilation latency .

Basic: What statistical approaches are essential for analyzing dose-response relationships of this compound in preclinical studies?

Answer:

  • Dose-ranging experiments : Use logarithmic scaling for dose increments (e.g., 0.01 mg/kg to 1 mg/kg in mice) to capture threshold effects. Include ≥9 subjects per group to ensure statistical power .
  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values for muscarinic receptor antagonism.
  • Outcome normalization : Express outcomes (e.g., salivary flow reduction) as percentages of baseline to control for inter-individual variability .

Advanced: How can researchers optimize chromatographic methods to distinguish this compound from its stereoisomers and degradation products?

Answer:

  • Column selection : Use chiral stationary phases (e.g., cyclodextrin-based columns) with UHPLC systems to resolve this compound (biologically active) from (R)-hyoscyamine. Adjust mobile phase pH to 3.0–3.5 to enhance peak symmetry .
  • Forced degradation studies : Expose atropine solutions to heat (40–60°C), light (UV-A), and acidic/alkaline conditions to simulate degradation pathways. Monitor for impurities like apoatropine using photodiode array (PDA) detection at 210 nm .
  • Validation metrics : Calculate signal-to-noise ratios (S/N ≥10 for LOQ) and retention time reproducibility (RSD <1%) across multiple batches .

Basic: What ethical and methodological considerations apply when designing this compound studies involving human volunteers?

Answer:

  • Risk mitigation : Screen participants for contraindications (e.g., glaucoma, arrhythmias) and monitor for adverse events (e.g., blurred vision, urinary retention) .
  • Informed consent : Disclose potential side effects and withdrawal protocols. For student-led trials, ensure oversight by licensed pharmacologists .
  • Data transparency : Pre-register trial protocols on platforms like ClinicalTrials.gov and adhere to CONSORT guidelines for reporting .

Advanced: How can researchers address variability in this compound’s efficacy across plant-derived vs. synthetic sources?

Answer:

  • Source authentication : Use NMR or high-resolution mass spectrometry (HRMS) to verify purity (>98%) and stereochemical configuration. Compare synthetic batches (e.g., USP-grade) against plant-extracted alkaloids (e.g., Atropa belladonna) .
  • Bioequivalence testing : Conduct dissolution studies (e.g., USP Apparatus II) to compare pharmacokinetic profiles. Note that plant-derived atropine may contain co-extractives (e.g., scopolamine) altering bioavailability .
  • Receptor binding assays : Quantify IC₅₀ values using radiolabeled [³H]-N-methylscopolamine in CHO-K1 cells expressing human M3 receptors to isolate stereospecific activity .

Basic: How should researchers document this compound experiments to ensure reproducibility?

Answer:

  • Detailed protocols : Specify equipment (e.g., HPLC model), reagent sources (e.g., Sigma-Aldrich Lot #), and software (e.g., SPSS v26) in the Methods section .
  • Raw data archiving : Deposit datasets in repositories like Figshare with DOI links. Include metadata (e.g., sample ID, calibration curves) .
  • Replication notes : Report failed experiments (e.g., inconsistent UV detection due to pH drift) to guide troubleshooting .

Advanced: What strategies can resolve conflicting results in this compound’s neuroprotective vs. neurotoxic effects?

Answer:

  • Dose-dependent analysis : Test low (0.01 mg/kg) vs. high (5 mg/kg) doses in neurodegenerative models (e.g., MPTP-induced Parkinsonism). Use immunohistochemistry to quantify neuronal survival markers (e.g., tyrosine hydroxylase) .
  • Mechanistic studies : Employ patch-clamp electrophysiology to differentiate muscarinic receptor-dependent (e.g., M1 inhibition) vs. non-receptor-mediated effects (e.g., mitochondrial permeability modulation) .
  • Cross-model validation : Compare outcomes in in vitro (SH-SY5Y cells) and in vivo (transgenic mice) systems to isolate context-specific mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.